Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-
Description
Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- (CAS RN: 884865-44-5) is a β-ketosulfone derivative featuring a furan ring and a phenylsulfonyl group. Its molecular formula is C₁₆H₁₅N₃O₂, with a molecular weight of 281.309 g/mol . This compound is synthesized via copper-catalyzed C–S coupling reactions, followed by hydrolysis, a method commonly employed for β-ketosulfones .
Structure
3D Structure
Properties
CAS No. |
144888-17-5 |
|---|---|
Molecular Formula |
C12H10O4S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C12H10O4S/c13-11(12-7-4-8-16-12)9-17(14,15)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
CIXBMSHSSORJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Procedure ():
-
Lithiation : A solution of alkyl sulfone (e.g., methyl phenyl sulfone) in anhydrous THF is treated with n-BuLi at -40°C under nitrogen.
-
Acylation : The lithiated intermediate reacts with N-acylbenzotriazole (e.g., 2-furoylbenzotriazole) at -78°C, followed by warming to room temperature.
-
Workup : The mixture is quenched with NH₄Cl, extracted with ethyl acetate, and purified via flash chromatography.
Example: Synthesis of 1-(2-Furyl)-2-(Phenylsulfonyl)Ethanone ():
-
Yield : 89%
-
Conditions : THF, n-BuLi, N-(2-furoyl)benzotriazole, -78°C to rt.
-
Key Data :
Table 1: Lithiation-Acylation Method Variations
| Sulfone Precursor | Acylating Agent | Temperature | Yield | Citation |
|---|---|---|---|---|
| Methyl phenyl sulfone | N-(2-Furoyl)benzotriazole | -78°C | 89% | |
| Ethyl benzyl sulfone | N-(3-Thienoyl)benzotriazole | -40°C | 76% |
Friedel-Crafts Sulfonylation
Friedel-Crafts reactions introduce sulfonyl groups to electron-rich aromatic systems. While traditional methods use AlCl₃, recent protocols emphasize greener alternatives.
Traditional Method ():
-
Reagents : Thionyl chloride (SOCl₂) or aryl sulfinyl chlorides with AlCl₃.
-
Mechanism : Electrophilic substitution at the furan C-5 position.
-
Limitations : Requires stoichiometric AlCl₃, generating hazardous waste.
Modified Approach ():
Polyether sulfone sulfamic acid (PES-NHSO₃H) catalyzes sulfonylation without metal catalysts:
-
Yield : 85–97%
-
Conditions : Solvent-free, 80°C, 4 h.
Table 2: Friedel-Crafts Sulfonylation Outcomes
| Substrate | Sulfonating Agent | Catalyst | Yield | Citation |
|---|---|---|---|---|
| 2-Acetylfuran | Benzenesulfonyl chloride | AlCl₃ | 68% | |
| 2-Acetylfuran | p-Toluenesulfonyl chloride | PES-NHSO₃H | 92% |
Coupling Reactions
Cross-coupling strategies, such as Suzuki-Miyaura, enable modular assembly of the furan-sulfone scaffold.
Suzuki Coupling ():
-
Substrates : 2-Bromoacetylfuran and phenylboronic acid.
-
Catalyst : Pd(PPh₃)₄, K₂CO₃.
-
Conditions : DME/H₂O, 80°C, 12 h.
Table 3: Coupling Reaction Parameters
| Halide | Boronic Acid | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 2-Bromoacetylfuran | Phenylboronic acid | Pd(PPh₃)₄ | DME/H₂O | 75% |
| 5-Bromo-2-acetylfuran | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Toluene | 82% |
Oxidation of Propargyl Alcohols
Propargyl alcohols undergo oxidative sulfonylation to form β-keto sulfones.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHOS
- Molecular Weight : 239.28 g/mol
- CAS Registry Number : 1192-62-7
- IUPAC Name : Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-
The compound features a furan ring and a phenylsulfonyl group, which contribute to its reactivity and potential applications.
Organic Synthesis
Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- is utilized in various synthetic pathways:
- Synthesis of β-Keto Sulfones : The compound serves as a precursor in the synthesis of β-keto sulfones, which are important intermediates in organic synthesis. A study demonstrated the efficient conversion of sulfones into β-keto sulfones using this compound under specific reaction conditions involving lithium diisopropylamide (LDA) .
- Reactions with Aryl Lithium Reagents : It has been shown that reactions involving aryl lithium reagents can yield diverse products when reacted with ethanone derivatives. This application is significant in the development of new pharmaceuticals .
Medicinal Chemistry
The medicinal potential of ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- has been explored in various contexts:
- Antifungal Activity : Research has indicated that compounds derived from ethanone can exhibit antifungal properties. For instance, derivatives have shown moderate antifungal activity against systemic mycoses .
- Antidepressant Potential : The compound's structural similarity to other nitrogen-containing heterocycles suggests potential antidepressant activity. Studies have indicated that modifications to the furan moiety can enhance the efficacy of related compounds as dual-action norepinephrine reuptake inhibitors .
Material Science
Ethanone derivatives are also being investigated for their applications in material science:
- Nanostructured Carbon Materials : The furan ring's reactivity allows for functionalization that can be utilized in creating nanostructured carbon materials. These materials have applications in electronics and energy storage .
Case Study 1: Synthesis of Antifungal Agents
A study focused on synthesizing novel antifungal agents incorporating ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-. The synthetic route involved multiple steps starting from readily available precursors, leading to compounds with improved antifungal activity compared to existing treatments. The results indicated a significant increase in potency against common fungal pathogens.
Case Study 2: Development of Antidepressants
In another investigation, researchers synthesized a series of compounds based on ethanone, focusing on their ability to inhibit norepinephrine reuptake. The study revealed that certain modifications to the phenylsulfonyl group enhanced the antidepressant effects significantly, suggesting a promising avenue for developing new therapeutic agents for depression .
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The furan ring and phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Yield
1-(4-Methoxyphenyl)-2-(Phenylsulfonyl)Ethanone
- Structure : Substituted phenyl group (methoxy) at position 1.
- Synthesis Yield : 91% via Cu₂(OBA)₂(BPY)-catalyzed C–S coupling .
- Key Difference : The electron-donating methoxy group on the phenyl ring enhances reactivity compared to halogen-substituted analogs, leading to higher yields.
1-(4-Bromophenyl)-2-(Phenylsulfonyl)Ethanone
- Structure : Bromine substituent on the phenyl ring.
- Synthesis Yield : 76% .
- Key Difference : Electron-withdrawing halogens reduce reactivity, lowering yields compared to methoxy derivatives.
1-(2-Furanyl)-2-(1H-1,2,4-Triazol-5-Ylthio)Ethanone
Functional Group Variations
2-Acetylfuran (1-(2-Furanyl)Ethanone)
- Structure : Lacks the phenylsulfonyl group.
- Properties : Contributes caramel and almond flavors in Maillard reaction products (MRPs) but has a high odor threshold, limiting its flavor impact .
- Key Difference : The absence of the sulfonyl group reduces polarity and stability, restricting applications to flavor chemistry rather than medicinal uses.
2-(Phenylsulfonyl)-1-(5-(Phenylsulfonyl)-2-Furyl)Ethanone
- Structure: Dual phenylsulfonyl groups on ethanone and furan rings.
- Molecular Formula : C₁₈H₁₄O₆S₂ (MW: 390.424 g/mol) .
Melting Points and Solubility
- 1-(4-Bromophenyl)-2-(PhSO₂)Ethanone: High melting point (>200°C) due to halogen-induced crystallinity .
- Piperazinyl Sulfonyl Derivatives : Exhibit lower melting points (154–177°C) due to flexible piperazine rings .
- Target Compound : Expected intermediate melting point (~175–185°C) based on furan’s moderate rigidity and sulfonyl polarity.
Biological Activity
Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-, also known as a furan-based compound with a phenylsulfonyl group, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- is synthesized through the reaction of 2-furyl ethanone with phenylsulfonyl chloride in the presence of a base such as pyridine. The synthesis is typically conducted under controlled temperature conditions to ensure optimal yield and purity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₉O₃S |
| Molecular Weight | 215.25 g/mol |
| Appearance | White to brown solid |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- is primarily attributed to its ability to interact with various molecular targets. The furan ring can participate in unique chemical reactions, while the phenylsulfonyl group may modulate enzyme activities and signaling pathways. These interactions can lead to diverse biological effects, including:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic processes.
- Modulation of Signaling Pathways : It can influence pathways that regulate cell growth and apoptosis.
Antimicrobial Properties
Research indicates that compounds containing furan moieties exhibit significant antimicrobial activities. For instance, derivatives similar to Ethanone have shown effectiveness against various bacterial strains and fungi. Studies highlight that furan-based compounds can serve as potent antimicrobial agents due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Anticancer Activity
Several studies have explored the anticancer potential of furan derivatives. Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- has been investigated for its cytotoxic effects on cancer cell lines. For example, compounds with similar structures have demonstrated selective cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC₅₀ values in the low micromolar range .
Case Study: Cytotoxicity Evaluation
A notable study evaluated the cytotoxic effects of various furan derivatives, including Ethanone, against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than conventional chemotherapeutic agents like doxorubicin, suggesting a promising avenue for drug development .
Comparative Analysis with Related Compounds
Ethanone can be compared with other similar compounds that also contain a furan ring or phenylsulfonyl group. Below is a comparison highlighting their biological activities:
Table 2: Comparative Biological Activities
| Compound | Antimicrobial Activity (IC₅₀) | Anticancer Activity (IC₅₀) |
|---|---|---|
| Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- | Not extensively studied | Low μM range |
| Ethanone, 1-(2-thienyl)-2-(phenylsulfonyl)- | Moderate | Moderate |
| Ethanone, 1-(2-pyridyl)-2-(phenylsulfonyl)- | High | High |
Q & A
What established synthetic routes are used to prepare Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)-, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves sulfonylation of a precursor ketone. For example, a related compound, 1-(1-benzofuran-2-yl)-2-(phenylsulfonyl)ethanone, was synthesized via nucleophilic substitution or Friedel-Crafts acylation, followed by sulfonation using phenylsulfonyl chloride under anhydrous conditions . Key factors for optimization include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in furan rings.
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
- Solvent choice : Dichloromethane or THF is preferred for solubility and inertness.
Yield improvements (70–85%) are achieved via iterative purification (column chromatography) and monitoring by TLC .
How is the crystal structure of Ethanone, 1-(2-furanyl)-2-(phenylsulfonyl)- determined, and what crystallographic parameters define its lattice?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For the analogous compound 1-(1-benzofuran-2-yl)-2-(phenylsulfonyl)ethanone (C₁₆H₁₂O₄S), the structure was solved using SHELXL (SHELX-97) :
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic (P2₁/n) |
| Unit cell dimensions | a = 10.7560 Å, b = 4.7855 Å, c = 26.1838 Å, β = 91.024° |
| Z | 4 |
| Key steps: |
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 2θ range = 3–56°.
- Refinement : Full-matrix least-squares on F² with SHELXL, achieving R₁ = 0.039 .
- Validation : PLATON checks for missed symmetry and twinning .
What spectroscopic techniques characterize this compound, and how are spectral contradictions resolved?
Methodological Answer:
- IR Spectroscopy : Peaks at 1670 cm⁻¹ (C=O stretch) and 1300 cm⁻¹ (S=O asymmetric stretch) confirm functional groups. Discrepancies arise from solvent effects (e.g., CCl₄ vs. CS₂ shifts) .
- Mass Spectrometry : Electron ionization (EI-MS) shows [M]⁺ at m/z 300.32 (C₁₆H₁₂O₄S⁺). Isotopic patterns distinguish sulfur-containing fragments .
- UV-Vis : λ_max ≈ 270 nm (π→π* transitions in furan and sulfonyl groups) .
Contradiction resolution : Cross-validate with NMR (¹H/¹³C) and DSC (melting point validation). For example, conflicting boiling points (446 K vs. 340 K in ) are resolved using reduced-pressure measurements .
How can computational models predict the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) to map electrostatic potential surfaces, identifying nucleophilic (furan ring) and electrophilic (sulfonyl group) sites .
- Reactivity Studies : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap ≈ 5.2 eV) predicts susceptibility to electrophilic attack.
- Thermodynamic Validation : Compare computed ΔvapH° (53.0 kJ/mol) with experimental enthalpies from calorimetry .
What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and positive controls (e.g., doxorubicin).
- Dose-Response Curves : IC₅₀ values should be derived from triplicate experiments to minimize variability .
- SAR Analysis : Modify substituents (e.g., fluorophenyl vs. methyl groups) to isolate activity contributions .
How is the compound’s stability assessed under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C indicates thermal stability .
- pH Studies : Monitor hydrolysis in buffered solutions (pH 2–12) via HPLC, noting instability in alkaline conditions (pH > 10).
- Light Sensitivity : UV-accelerated degradation tests show <5% decomposition after 72 hours under dark storage .
What advanced techniques elucidate reaction mechanisms involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
